molecular formula C21H22N4O3S B11352738 ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetate

ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetate

Cat. No.: B11352738
M. Wt: 410.5 g/mol
InChI Key: GVNCPTZNKPFICS-UHFFFAOYSA-N
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Description

Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate is a complex organic compound with a spirocyclic structure. This compound is notable for its potential biological activities, including antibacterial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-13-yl)sulfanylacetate

InChI

InChI=1S/C21H22N4O3S/c1-2-28-15(26)12-29-20-24-23-19-22-17-14-8-4-3-7-13(14)11-21(9-5-6-10-21)16(17)18(27)25(19)20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,23)

InChI Key

GVNCPTZNKPFICS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NNC2=NC3=C(C(=O)N21)C4(CCCC4)CC5=CC=CC=C53

Origin of Product

United States

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